molecular formula C14H16Cl2N2O2 B2562814 Methyl2-amino-2-[3-(pyridin-4-yl)phenyl]acetatedihydrochloride CAS No. 2305253-49-8

Methyl2-amino-2-[3-(pyridin-4-yl)phenyl]acetatedihydrochloride

Cat. No.: B2562814
CAS No.: 2305253-49-8
M. Wt: 315.19
InChI Key: HMGQRRVRVXZGDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl2-amino-2-[3-(pyridin-4-yl)phenyl]acetate dihydrochloride is a synthetic organic compound featuring a hybrid aromatic system with a pyridinylphenyl core. Its molecular formula is C₁₄H₁₆Cl₂N₂O₂, comprising a methyl ester group, an amino acid backbone, and a dihydrochloride salt. The compound’s structure integrates a pyridine ring (electron-deficient heterocycle) linked to a phenyl group at the 3-position, creating a conjugated system that may influence electronic properties and intermolecular interactions.

Properties

IUPAC Name

methyl 2-amino-2-(3-pyridin-4-ylphenyl)acetate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2.2ClH/c1-18-14(17)13(15)12-4-2-3-11(9-12)10-5-7-16-8-6-10;;/h2-9,13H,15H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGQRRVRVXZGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC(=C1)C2=CC=NC=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-amino-2-[3-(pyridin-4-yl)phenyl]acetatedihydrochloride typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine-Phenyl Intermediate: The initial step involves the coupling of a pyridine derivative with a phenyl compound.

    Amino Acid Derivative Formation: The intermediate is then reacted with an amino acid derivative under controlled conditions to form the desired compound. This step may involve the use of protecting groups to ensure selective reactions.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl2-amino-2-[3-(pyridin-4-yl)phenyl]acetatedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Methyl2-amino-2-[3-(pyridin-4-yl)phenyl]acetatedihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl2-amino-2-[3-(pyridin-4-yl)phenyl]acetatedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain kinases, leading to the suppression of cell proliferation in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Ester Group Pyridine Substituent Salt Form Key Properties/Applications
Methyl2-amino-2-[3-(pyridin-4-yl)phenyl]acetate dihydrochloride C₁₄H₁₆Cl₂N₂O₂ Methyl Phenyl (3-position) Dihydrochloride Likely enhanced aqueous solubility
Ethyl2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride C₉H₁₂Cl₂N₂O₂ Ethyl Chloro (3-position) Hydrochloride Intermediate in kinase inhibitor synthesis

Functional Implications of Structural Differences

  • Ester Group : Methyl esters (as in the target compound) typically exhibit lower molecular weight and higher metabolic stability compared to ethyl esters, which may enhance bioavailability in drug design .
  • This difference could modulate binding affinity in biological targets (e.g., enzymes or receptors).
  • Salt Form: The dihydrochloride salt likely improves aqueous solubility compared to mono-hydrochloride analogs, facilitating formulation in preclinical studies.

Biological Activity

Methyl 2-amino-2-[3-(pyridin-4-yl)phenyl]acetate dihydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

  • Molecular Formula : C₉H₁₀Cl₂N₂O₂
  • Molecular Weight : 220.09 g/mol
  • CAS Number : 2305253-49-8
  • MDL Number : MFCD31811065

The biological activity of methyl 2-amino-2-[3-(pyridin-4-yl)phenyl]acetate dihydrochloride is primarily attributed to its interaction with various molecular targets within cells. Key mechanisms include:

  • Bruton's Tyrosine Kinase (BTK) Inhibition :
    • This compound has been identified as a potent inhibitor of BTK, a critical enzyme in B-cell receptor signaling pathways. Inhibition of BTK can lead to decreased proliferation of B-cell malignancies and autoimmune disorders. Studies have shown IC50 values as low as 7 nM for related compounds, indicating strong inhibitory potential .
  • Cell Cycle Arrest and Apoptosis :
    • Research indicates that treatment with this compound can result in G1 phase arrest in TMD8 B-cell lymphoma cells, accompanied by decreased levels of retinoblastoma protein (Rb) and cyclin D1. This leads to apoptosis characterized by cleavage of PARP and caspase 3, suggesting a mechanism for inducing cell death in malignant cells .

Biological Activity Data

Biological ActivityObserved EffectsReference
BTK InhibitionIC50 = 7 nM
Cell Cycle ArrestG1 phase arrest
Induction of ApoptosisPARP and caspase 3 cleavage

Case Studies

  • In Vitro Studies on B-cell Lymphoma :
    • A study demonstrated that methyl 2-amino-2-[3-(pyridin-4-yl)phenyl]acetate dihydrochloride effectively inhibited TMD8 B-cell lymphoma proliferation through BTK inhibition, leading to significant reductions in cell viability and induction of apoptosis.
  • Structure-Activity Relationship (SAR) :
    • Analysis of various derivatives has shown that modifications to the pyridine and phenyl groups can enhance the potency and selectivity of BTK inhibition, highlighting the importance of structural features in optimizing therapeutic efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.